molecular formula C13H16N2O4 B14287437 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 114557-19-6

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate

Katalognummer: B14287437
CAS-Nummer: 114557-19-6
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: PDTDJZPDKQIQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which combines a hydroxybutyl group with an isocyanatomethylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 4-hydroxybutylamine with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Hydroxybutylamine+3-(Isocyanatomethyl)phenyl isocyanate4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate\text{4-Hydroxybutylamine} + \text{3-(Isocyanatomethyl)phenyl isocyanate} \rightarrow \text{this compound} 4-Hydroxybutylamine+3-(Isocyanatomethyl)phenyl isocyanate→4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based drugs.

    Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxybutyl carbamate
  • 3-(Isocyanatomethyl)phenyl carbamate
  • 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]urea

Uniqueness

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of both hydroxybutyl and isocyanatomethylphenyl groups in its structure This combination imparts specific reactivity and properties that are not observed in simpler carbamates

Eigenschaften

CAS-Nummer

114557-19-6

Molekularformel

C13H16N2O4

Molekulargewicht

264.28 g/mol

IUPAC-Name

4-hydroxybutyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C13H16N2O4/c16-6-1-2-7-19-13(18)15-12-5-3-4-11(8-12)9-14-10-17/h3-5,8,16H,1-2,6-7,9H2,(H,15,18)

InChI-Schlüssel

PDTDJZPDKQIQDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)OCCCCO)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.